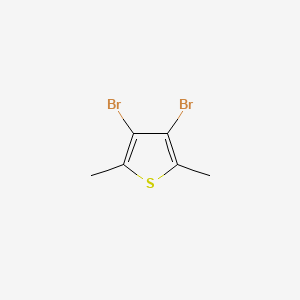

3,4-Dibromo-2,5-dimethylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYUIYYDNDZXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dibromo 2,5 Dimethylthiophene and Its Precursors

Established Synthetic Pathways for 3,4-Dibromo-2,5-dimethylthiophene

The most common and established method for synthesizing this compound involves the direct bromination of its precursor, 2,5-dimethylthiophene (B1293386).

The direct bromination of 2,5-dimethylthiophene is the most straightforward approach to obtaining this compound. The methyl groups at the 2 and 5 positions are electron-donating and activate the thiophene (B33073) ring towards electrophilic substitution, directing the bromine atoms to the vacant 3 and 4 positions.

A common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as a mixture of chloroform (B151607) and acetic acid. The use of two equivalents of NBS ensures the dibromination of the thiophene ring. The reaction proceeds efficiently to yield the desired product.

Table 1: Optimized Reaction Conditions for the Bromination of 2,5-Dimethylthiophene

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|

Another established method involves using elemental bromine as the brominating agent. This reaction is often performed in a solvent like acetic acid. Careful control of the stoichiometry of bromine is crucial to achieve the desired dibrominated product and avoid over-bromination or the formation of monobrominated side products.

While direct bromination is the most common route, alternative strategies can be envisioned, often starting from more functionalized thiophene precursors. One potential alternative involves a lithium-halogen exchange reaction. For instance, starting from a tetrabrominated thiophene derivative, selective debromination could potentially yield this compound. A patented method for the synthesis of 3,4-dibromothiophene (B32776) involves the reduction of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid, achieving a high yield of 95%. google.com A similar approach could theoretically be applied to a corresponding tetrabrominated 2,5-dimethylthiophene.

However, the efficiency and practicality of such alternative routes are often lower compared to the direct bromination of 2,5-dimethylthiophene due to the multi-step nature and the potential for generating isomeric impurities, which can complicate purification. The direct bromination route remains the most efficient and widely used method due to its high yields and operational simplicity.

Synthesis of Key Intermediates

The primary and most crucial intermediate for the synthesis of this compound is its direct precursor, 2,5-dimethylthiophene.

The synthesis of the key precursor, 2,5-dimethylthiophene, can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of 2,5-hexanedione (B30556) with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. This reaction, known as the Paal-Knorr thiophene synthesis, is a reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.

The development of functionalized thiophene scaffolds is a broad area of research in heterocyclic chemistry. nih.gov General methods for introducing functional groups onto a thiophene ring that can be relevant for creating precursors include:

Friedel-Crafts Acylation: Introduction of acyl groups, which can then be reduced to alkyl groups.

Metalation-Substitution: Lithiation of the thiophene ring followed by quenching with an electrophile allows for the introduction of a wide variety of functional groups.

Cross-Coupling Reactions: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds on the thiophene ring. jcu.edu.au

For the specific case of this compound, the most synthetically economical approach relies on the readily available 2,5-dimethylthiophene as the key intermediate.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylthiophene |

| N-Bromosuccinimide |

| 3,4-dibromothiophene |

| 2,3,4,5-tetrabromothiophene |

| 2,5-hexanedione |

| Phosphorus pentasulfide |

Advanced Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms attached to the thiophene (B33073) ring are potential sites for nucleophilic aromatic substitution (SNAr), a common pathway for functionalizing halogenated heterocycles.

Direct nucleophilic substitution of the bromine atoms on 3,4-Dibromo-2,5-dimethylthiophene itself is not extensively documented. However, studies on closely related compounds provide significant insight into its expected reactivity.

For the isomeric compound, 2,5-dibromo-3,4-dimethylthiophene , reactions with nucleophiles such as sodium thiophenolate have been shown to proceed, yielding 2,5-bis(phenylthio)-3,4-dimethylthiophene . This suggests that the bromine atoms on the dimethylthiophene core are susceptible to displacement by sulfur-based nucleophiles.

In a study on 3,4-dibromo-2,5-bis(chloromethyl)thiophene , a derivative where the methyl groups are functionalized, reactions with various aliphatic amines like dimethylamine, pyrrolidine, and piperidine (B6355638) were investigated kyushu-u.ac.jp. In this case, nucleophilic substitution readily occurred at the chloromethyl side-chains to produce the corresponding 2,5-bis(aminomethyl) derivatives, rather than displacing the ring bromines kyushu-u.ac.jp. This highlights the high reactivity of the side-chain leaving groups compared to the C-Br bonds of the aromatic ring under the tested conditions. There is a lack of specific literature examples for reactions of this compound with alkoxides.

| Reactant | Nucleophile | Product | Observation |

| 2,5-Dibromo-3,4-dimethylthiophene | Sodium thiophenolate | 2,5-Bis(phenylthio)-3,4-dimethylthiophene | Substitution of bromine atoms by thiolate nucleophile. |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Aliphatic Amines (e.g., Dimethylamine, Piperidine) | 3,4-Dibromo-2,5-bis(aminomethyl)thiophenes | Nucleophilic attack occurs at the side-chain, not the ring bromines. kyushu-u.ac.jp |

The mechanism for nucleophilic aromatic substitution on thiophene derivatives is widely accepted to be a stepwise addition-elimination process researchgate.netnih.gov. This pathway involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex nih.gov.

The proposed mechanism unfolds in two key stages:

Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a bromine atom. This forms a new carbon-nucleophile bond and breaks the aromaticity of the thiophene ring, resulting in a tetrahedral, anionic sigma-complex (the Meisenheimer intermediate) which is resonance-stabilized.

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion, which acts as the leaving group.

Computational studies on the SNAr reactions of other substituted nitrothiophenes with amine nucleophiles support this stepwise mechanism over a concerted one nih.govcitedrive.comnih.gov. The reaction is initiated by the addition of the nucleophile to the carbon position, followed by a proton transfer and the subsequent elimination of the leaving group nih.gov. Although no specific mechanistic investigations have been published for this compound, it is expected to follow this general SNAr pathway.

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic substitution is a hallmark reaction of aromatic compounds. However, in this compound, all ring positions are occupied, precluding typical electrophilic addition and necessitating harsher conditions that may lead to substitution of an existing group.

The directing influence of the substituents on the thiophene ring is critical. The methyl groups at the α-positions (2 and 5) are activating and would typically direct incoming electrophiles to the adjacent β-positions. Conversely, the bromine atoms at the β-positions (3 and 4) are deactivating yet also direct to the adjacent α-positions msu.edu.

Given that the ring is fully substituted and the bromine atoms deactivate the ring towards electrophilic attack, reactions are more likely to occur on the activating methyl side-chains. This is exemplified by the synthesis of 3,4-dibromo-2,5-bis(chloromethyl)thiophene , which involves the chlorination of the methyl groups of a 3,4-dibromothiophene (B32776) precursor, indicating the higher reactivity of the side-chains toward electrophilic/radical substitution kyushu-u.ac.jp.

There are no specific studies in the reviewed literature detailing the direct nitration of this compound. The nitration of thiophenes generally requires controlled conditions due to their high reactivity compared to benzene (B151609) semanticscholar.orgresearchgate.net. For other brominated thiophenes, such as 2,5-dibromothiophene , nitration has been achieved using a harsh mixture of concentrated nitric acid and fuming sulfuric acid, resulting in the substitution of the hydrogen atoms at the 3- and 4-positions to yield 2,5-dibromo-3,4-dinitrothiophene researchgate.net. The presence of activating methyl groups in this compound might make the ring susceptible to oxidation or decomposition under such strong nitrating conditions.

Furthermore, there is no information available in the scientific literature regarding the formation of nitrooxymethyl derivatives from this compound.

While the formation of dithienylmethane derivatives from this compound is not directly reported, a notable coupling reaction that produces a dimeric dithienyl product has been demonstrated.

A review of the reactivity of halo-substituted alkylthiophenes describes the mono-lithiation of this compound using n-butyllithium (n-BuLi), followed by an oxidative coupling reaction facilitated by copper(II) chloride (CuCl₂). This sequence yields a dimeric adduct where two thiophene units are directly linked jcu.edu.au.

| Reactant | Reagents | Product | Yield |

| This compound | 1. n-BuLi in THF2. CuCl₂ | Dimeric dithienyl adduct | 94% jcu.edu.au |

This reaction proceeds via a lithium-halogen exchange at one of the bromine positions, creating a reactive organolithium intermediate which is then coupled. This demonstrates a powerful method for C-C bond formation starting from this compound to build larger, conjugated systems.

Organometallic Reactions

Lithium-Halogen Exchange and Subsequent Reactions

The reactivity of this compound in lithium-halogen exchange reactions is a cornerstone of its synthetic utility. This process involves the replacement of a bromine atom with a lithium atom, a transformation that opens the door to a wide array of subsequent chemical modifications. The exchange is typically effected by treatment with an organolithium reagent, such as n-butyllithium (n-BuLi).

The reaction is generally carried out at low temperatures, often around -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF). These conditions are necessary to control the high reactivity of the organolithium species and to prevent unwanted side reactions. The lithium-halogen exchange is a rapid process, often occurring within minutes. The resulting lithiated thiophene is a powerful nucleophile and can be reacted with various electrophiles to introduce new functional groups onto the thiophene ring.

For instance, quenching the reaction mixture with a proton source, such as water, results in the formation of 3-bromo-2,5-dimethylthiophene. This selective de-bromination highlights the regioselectivity of the lithium-halogen exchange, which preferentially occurs at one of the two bromine atoms. This selectivity is a key feature that allows for the controlled, stepwise functionalization of the dibrominated thiophene core.

The versatility of this methodology is further demonstrated by the range of electrophiles that can be employed. Reaction of the lithiated intermediate with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. Carboxylation with carbon dioxide affords the carboxylic acid derivative, while reaction with alkyl halides can introduce new alkyl chains. These subsequent reactions provide access to a diverse library of substituted thiophenes, which are valuable building blocks in medicinal chemistry and materials science.

| Reagent | Product |

| 1. n-BuLi, 2. H₂O | 3-Bromo-2,5-dimethylthiophene |

| 1. n-BuLi, 2. RCHO | 1-(4-Bromo-2,5-dimethylthiophen-3-yl)alkan-1-ol |

| 1. n-BuLi, 2. R₂CO | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)alkan-2-ol |

| 1. n-BuLi, 2. CO₂ | 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid |

| 1. n-BuLi, 2. R'X | 3-Bromo-4-alkyl-2,5-dimethylthiophene |

Reactions with Grignard Reagents: Divergent Reaction Pathways

The interaction of this compound with Grignard reagents can lead to a variety of products, depending on the specific Grignard reagent used and the reaction conditions. These reactions showcase the compound's ability to undergo divergent reaction pathways, offering access to a range of structurally distinct molecules.

While lithium-halogen exchange is the primary pathway with organolithium reagents, the use of certain Grignard reagents can trigger a more complex cascade of reactions. For example, the reaction of this compound with specific Grignard reagents can initiate a halogen-metal exchange, followed by a series of rearrangements and eliminations. This can ultimately lead to the formation of lithium enyne sulfinates. This transformation involves the cleavage of the thiophene ring, a testament to the powerful driving forces at play in these reactions.

In addition to halogen-metal exchange, Grignard reagents can also participate in Michael-type additions to the thiophene ring. This is particularly relevant when the thiophene nucleus is part of a larger, conjugated system. In the case of this compound, the presence of the two bromine atoms can influence the electronic properties of the ring, making it susceptible to nucleophilic attack. A 1,6-Michael-type addition of a Grignard reagent can lead to the formation of a transient intermediate, which can then undergo a ring-opening reaction. This pathway provides a route to highly functionalized, acyclic sulfur-containing compounds.

Formation of Complex Polycyclic Structures

This compound serves as a versatile precursor for the synthesis of complex polycyclic aromatic compounds. By leveraging the reactivity of the bromine substituents, this compound can be incorporated into larger, fused ring systems. A common strategy involves a two-step process: a double Suzuki or Stille cross-coupling reaction to introduce aryl or vinyl groups at the 3- and 4-positions, followed by an intramolecular cyclization reaction.

For example, the palladium-catalyzed cross-coupling of this compound with two equivalents of an appropriate boronic acid or organostannane can yield a 3,4-diaryl- or 3,4-divinyl-2,5-dimethylthiophene. Subsequent treatment of this intermediate with a strong acid or a Lewis acid can then induce an intramolecular electrophilic cyclization, leading to the formation of a new six-membered ring fused to the thiophene core. This methodology has been successfully employed to synthesize a variety of thieno-fused polycyclic aromatic hydrocarbons, which are of interest for their potential applications in organic electronics and materials science.

Formation of Supramolecular Assemblies

The ability of this compound and its derivatives to participate in the formation of supramolecular assemblies is an emerging area of research. These non-covalent interactions can lead to the self-assembly of molecules into well-defined, higher-order structures with unique properties and functions.

Complexation Behavior of Organomercury Derivatives

The introduction of organomercury functionalities onto the this compound scaffold can impart interesting complexation behavior. The mercury centers can act as Lewis acids, capable of coordinating with a variety of Lewis bases, such as halides or other donor atoms. This can lead to the formation of discrete coordination complexes or extended coordination polymers.

The geometry and connectivity of these supramolecular assemblies are dictated by a number of factors, including the nature of the organomercury group, the choice of the coordinating species, and the solvent system used for self-assembly. The resulting structures can exhibit a range of interesting properties, such as luminescence or host-guest chemistry, making them attractive targets for the development of new functional materials.

Weak Interactions in Solid-State Structures

A comprehensive analysis of the solid-state structure of this compound through single-crystal X-ray diffraction is essential for a thorough understanding of its intermolecular interactions. These non-covalent forces are pivotal in dictating the molecular packing, crystal morphology, and ultimately, the material's bulk properties. While a definitive published crystal structure for this compound with detailed atomic coordinates and intermolecular contact data was not found in a thorough search of the available scientific literature and crystallographic databases, insights can be gleaned from the study of structurally related compounds.

Research on halogenated thiophenes suggests that the solid-state packing of this compound would likely be governed by a combination of weak intermolecular interactions, including halogen bonding, hydrogen bonding, and potentially π-π stacking.

Halogen Bonding: The bromine atoms in the 3 and 4 positions of the thiophene ring are expected to be key players in directing the crystal packing through halogen bonds. In analogous brominated organic molecules, Br···Br interactions with distances shorter than the sum of their van der Waals radii (typically around 3.70 Å) are commonly observed. These interactions, along with potential Br···S or Br···π contacts, would contribute significantly to the stability of the crystal lattice.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C–H···Br and C–H···S hydrogen bonds involving the methyl hydrogens and the bromine or sulfur atoms, respectively, are anticipated. Furthermore, C–H···π interactions, where the methyl groups interact with the electron-rich thiophene ring of an adjacent molecule, are also plausible. These types of weak hydrogen bonds are frequently observed in the crystal structures of substituted aromatic and heteroaromatic compounds.

π-π Stacking: The planar nature of the thiophene ring could facilitate π-π stacking interactions between adjacent molecules. The extent of this stacking would be influenced by the steric hindrance imposed by the methyl and bromo substituents.

While the precise geometric parameters of these interactions for this compound remain to be experimentally determined and reported, the following table provides an illustrative example of the types of data that would be obtained from a single-crystal X-ray diffraction study. The values presented are hypothetical and based on typical bond lengths and interaction distances found in related structures.

Table 1: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor Atom | Acceptor Atom/Group | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Halogen Bond | Br | Br | 3.65 | 165 |

| Halogen Bond | Br | S | 3.40 | 170 |

| Hydrogen Bond | C-H (methyl) | Br | 2.90 | 150 |

| Hydrogen Bond | C-H (methyl) | S | 3.00 | 145 |

It is important to reiterate that the data in Table 1 are illustrative. A definitive understanding of the weak interactions in the solid-state structure of this compound awaits the publication of its experimentally determined crystal structure.

Spectroscopic and Structural Characterization of 3,4 Dibromo 2,5 Dimethylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 3,4-Dibromo-2,5-dimethylthiophene, both proton (¹H) and carbon-13 (¹³C) NMR are used for its characterization.

The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The two methyl groups at the 2- and 5-positions are chemically equivalent, and there are no protons directly attached to the thiophene (B33073) ring. Consequently, the spectrum is expected to show a single signal.

This signal appears as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift is influenced by the electron-withdrawing bromine atoms at the 3- and 4-positions. Compared to the unbrominated parent compound, 3,4-dimethylthiophene, where the methyl protons resonate at approximately 2.1 ppm, the bromine atoms in this compound cause a downfield shift. Data from the closely related this compound-S-oxide show a proton signal at 2.33 ppm. mdpi.orgresearchgate.net This suggests the chemical shift for the methyl protons in the target compound is in a similar region.

¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |

| 2,5-di-CH₃ | ~ 2.33 | Singlet (s) | 6H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, this compound is expected to exhibit three distinct carbon signals: one for the two equivalent methyl groups, one for the two equivalent carbon atoms of the thiophene ring bonded to bromine (C3 and C4), and one for the two equivalent carbon atoms bonded to the methyl groups (C2 and C5).

The chemical shifts are significantly influenced by the substituents. The methyl carbon signal is typically found in the upfield region. For this compound-S-oxide, this signal appears at 13.50 ppm. mdpi.orgresearchgate.net The carbons of the thiophene ring are deshielded. The carbons directly attached to the electronegative bromine atoms (C3/C4) are expected to be shifted significantly, while the carbons attached to the methyl groups (C2/C5) will also be in the aromatic region. For the parent compound 3,4-dimethylthiophene, the ring carbons appear at approximately 122 ppm (C2/C5) and 137 ppm (C3/C4). In the S-oxide derivative, a single signal for the ring carbons is noted at 122.71 ppm. mdpi.orgresearchgate.net

Expected ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ) in ppm |

| 2,5-di-C H₃ | ~ 13 - 15 |

| C 3 / C 4 | ~ 115 - 125 |

| C 2 / C 5 | ~ 130 - 140 |

To unambiguously assign the signals in the NMR spectra and confirm the molecular structure, advanced 2D NMR techniques are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a single correlation peak between the proton signal of the methyl groups (at ~2.33 ppm) and the carbon signal of the methyl groups (at ~13.5 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. An HMBC experiment would be crucial for assigning the carbons of the thiophene ring. It would reveal a correlation from the methyl protons to the adjacent C2 carbon and the C3 carbon, confirming their connectivity and relative positions.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about the spatial proximity of atoms. However, for a simple, symmetrical molecule like this compound, its utility is limited as there are no protons on the thiophene ring to establish through-space correlations with the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the elemental composition and to deduce the structure of molecules by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass with very high accuracy (typically to four or more decimal places). lcms.cz For this compound, with the molecular formula C₆H₆Br₂S, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass of C₆H₆Br₂S is 267.8557 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula. rsc.org

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of two bromine atoms in the molecule results in a distinctive triplet for the molecular ion peak ([M]⁺). This triplet consists of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways would involve the loss of a bromine atom or a methyl group.

Loss of a bromine atom: This would result in a fragment ion [C₆H₆BrS]⁺. This fragment would still contain one bromine atom and would therefore appear as a doublet of peaks (1:1 ratio) in the mass spectrum.

Loss of a methyl group: This would lead to the [C₅H₃Br₂S]⁺ fragment, which would retain the characteristic 1:2:1 isotopic triplet for two bromine atoms.

Isotopic Pattern for the Molecular Ion [C₆H₆Br₂S]⁺

| Ion | Composition | Expected m/z | Relative Intensity |

| [M]⁺ | C₆H₆(⁷⁹Br)₂S | ~ 268 | ~ 1 |

| [M+2]⁺ | C₆H₆(⁷⁹Br)(⁸¹Br)S | ~ 270 | ~ 2 |

| [M+4]⁺ | C₆H₆(⁸¹Br)₂S | ~ 272 | ~ 1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule.

Vibrational Analysis of Functional Groups

Generally, substituted thiophenes exhibit several characteristic bands:

Thiophene Ring Vibrations : The stretching vibrations of the C=C bonds within the thiophene ring typically appear in the region of 1300-1550 cm⁻¹. For substituted thiophenes, bands related to ring stretching are often observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.orgnii.ac.jp The C-S stretching modes in thiophene derivatives have been identified in the range of 687-710 cm⁻¹ and also at higher wavenumbers around 839 cm⁻¹. iosrjournals.orgresearchgate.net

C-H Vibrations : Since this compound lacks C-H bonds directly on the thiophene ring, the characteristic ring C-H stretching vibrations around 3100 cm⁻¹ would be absent. nii.ac.jp However, vibrations associated with the methyl (CH₃) groups, such as symmetric and asymmetric stretching and bending modes, would be expected.

C-Br Vibrations : The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the infrared spectrum, typically between 500 and 600 cm⁻¹.

A summary of expected vibrational frequency ranges for functional groups in substituted thiophenes is presented below.

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |

| Thiophene C=C Stretching | 1300 - 1550 | iosrjournals.orgep2-bayreuth.de |

| Thiophene C-S Stretching | 687 - 839 | iosrjournals.orgresearchgate.net |

| C-Br Stretching | 500 - 600 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by conjugation.

Electronic Transitions and Conjugation Effects in Bromothiophenes

The UV-Vis spectrum of thiophene and its derivatives is characterized by electronic transitions within the conjugated π-system. The primary transition observed is the π → π* transition. For many thiophenes, a characteristic absorption peak for this transition is found around 250 nm. ep2-bayreuth.de

The introduction of bromine atoms onto the thiophene ring can influence the electronic properties and, consequently, the absorption spectrum. Bromine, being an electron-withdrawing group, can affect the energy levels of the molecular orbitals. However, its d-orbitals can also participate in conjugation, which may lead to a bathochromic (red) shift of the absorption maximum to longer wavelengths.

In studies of arylated anthraquinones derived from bromothiophenes, the extent of the π-system significantly dictates the absorption maxima. For instance, various derivatives show strong absorption bands (λmax) in the range of 253 to 263 nm, with additional bands at longer wavelengths depending on the specific structure and extent of conjugation. nih.gov This illustrates that extending the conjugated system, a process often initiated from brominated thiophenes, directly impacts the electronic transitions. While specific data for this compound is not detailed, it is expected to exhibit a primary absorption band related to its core π-system, which would be modulated by the electronic effects of the two bromine substituents.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing details about molecular shape and how molecules pack together.

Analysis of Intermolecular Interactions and Supramolecular Architecture

The crystal structure of halogenated compounds like this compound is significantly influenced by specific non-covalent interactions, which dictate the formation of its supramolecular architecture.

Halogen Bonding: A key interaction in the crystals of brominated thiophenes is halogen bonding. acs.org This refers to the attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgresearchgate.net In the solid state, Br···Br, Br···S, or Br···N interactions can act as structure-directing forces, organizing the molecules into well-defined patterns. researchgate.netacs.org Theoretical studies confirm that these interactions are primarily inductive and electrostatic in nature. researchgate.net

Structural Characterization of Key Derivatives

The introduction of different functional groups onto the this compound scaffold leads to derivatives with distinct three-dimensional structures. X-ray diffraction analysis has been a pivotal technique in determining the precise molecular geometry, including bond lengths, bond angles, and crystal packing of these compounds.

2,5-Dibromo-3,4-dinitrothiophene

A significant derivative, 2,5-dibromo-3,4-dinitrothiophene, is synthesized by the nitration of 2,5-dibromothiophene. Its crystal structure has been determined through X-ray crystallography, revealing important details about its molecular conformation. The compound crystallizes in the monoclinic space group C2/c. The crystal structure is characterized by halogen-bonding interactions between the bromine atoms and the nitro groups, which influence the solid-state assembly of the molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.547(3) |

| b (Å) | 7.3534(15) |

| c (Å) | 10.775(2) |

| β (°) | 128.89(3) |

| Z | 4 |

3,4-Diiodo-2,5-dimethylthiophene

Another key derivative is 3,4-diiodo-2,5-dimethylthiophene. The crystal structure of this compound has been elucidated, showing a monoclinic crystal system. In the crystal lattice, the molecules are connected by intermolecular S⋯I interactions, which are a significant factor in the molecular packing.

3-Bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4,5-dihydrothiophene-1,1-dioxide

The reaction of this compound-1,1-dioxide with piperidine (B6355638) yields 3-bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4,5-dihydrothiophene-1,1-dioxide. An X-ray structure determination of this product revealed that it crystallizes in the triclinic space group P1 with two molecules per unit cell (Z=2). This structural analysis was crucial in correcting a previously misidentified reaction product.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3,4-Dibromo-2,5-dimethylthiophene. Reports from chemical suppliers indicate that DFT calculations have been performed on this compound, suggesting that its electronic properties and reactivity have been computationally modeled.

Fukui indices are chemical reactivity descriptors derived from DFT that help in identifying the most electrophilic and nucleophilic sites in a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes.

For electrophilic attack (ƒ+): It identifies sites that are most susceptible to attack by a nucleophile.

For nucleophilic attack (ƒ-): It identifies sites that are most susceptible to attack by an electrophile.

| Atomic Site | ƒ+ (Electrophilic Attack) | ƒ- (Nucleophilic Attack) | Interpretation |

|---|---|---|---|

| C2 | High | Low | Susceptible to nucleophilic attack |

| C3 | Low | Moderate | Less reactive |

| C4 | Low | Moderate | Less reactive |

| C5 | High | Low | Susceptible to nucleophilic attack |

| S1 | Moderate | Low | Potential site for oxidation |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

DFT calculations on thiophene (B33073) derivatives provide valuable information about their frontier molecular orbitals. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the thiophene ring and the sulfur atom. The LUMO is likely a π*-orbital. The electron-donating methyl groups would raise the energy of the HOMO, while the electron-withdrawing bromine atoms would lower the energy of the LUMO.

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| LUMO+1 | -0.5 | π |

| LUMO | -1.5 | π |

| HOMO | -6.0 | π |

| HOMO-1 | -6.8 | π |

Transition State Modeling

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. Computational modeling of transition states allows for the elucidation of reaction mechanisms and the calculation of activation energies.

For this compound, transition state modeling can be used to study various reactions, such as nucleophilic substitution at the carbon-bromine bonds or electrophilic substitution on the thiophene ring. By mapping the potential energy surface of a reaction, the structure of the transition state can be located, and its energy can be calculated. The activation energy (Ea) is the difference in energy between the reactants and the transition state.

While specific studies on this molecule are not detailed in accessible literature, it is reported that transition-state modeling using software like Gaussian has been performed on its derivatives. For example, in a nucleophilic substitution reaction, DFT calculations could be used to model the approach of a nucleophile to the thiophene ring, the breaking of the C-Br bond, and the formation of the new bond, allowing for the determination of the reaction's feasibility and rate.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|

| Nucleophilic attack | 15.2 | Substitution |

| Bromine departure | 5.1 | Substitution |

| Proton transfer | 8.7 | Rearrangement |

Stability Analysis

Computational methods are also employed to assess the thermodynamic stability of molecules and their derivatives.

The oxidation of the sulfur atom in this compound leads to the formation of the corresponding sulfoxide (B87167) (S-oxide) and sulfone (1,1-dioxide). The stability of these oxidized species is of chemical interest. Theoretical studies can predict the relative stabilities of these derivatives by calculating their heats of formation or Gibbs free energies.

Structure-Reactivity Relationships from Computational Models

Computational chemistry provides a powerful lens for understanding and predicting the reactivity of this compound. Through the use of theoretical models, it is possible to elucidate the intricate relationship between the molecule's three-dimensional structure and its chemical behavior. These computational investigations are frequently centered on Density Functional Theory (DFT), a robust method for approximating the electronic structure of molecules. By calculating various molecular properties and reactivity descriptors, a detailed picture of the molecule's reactivity can be constructed.

For this compound, computational models can predict how the bromine and methyl substituents influence the electron distribution within the thiophene ring. The electron-donating nature of the methyl groups and the electron-withdrawing and steric effects of the bromine atoms at the 3 and 4 positions create a unique electronic environment that dictates its reactivity in various chemical transformations.

Detailed Research Findings

While specific, in-depth computational studies exclusively detailing the structure-reactivity relationships of this compound are not extensively available in the public domain, the principles can be inferred from computational studies on closely related substituted thiophenes. For instance, DFT calculations on halogenated and alkylated thiophene derivatives consistently demonstrate the utility of these models in predicting reactivity.

One of the key applications of these computational models is the prediction of site selectivity in chemical reactions. For a molecule like this compound, several reactive sites exist: the carbon-bromine bonds, the methyl groups, and the sulfur atom. To predict which of these sites is most likely to participate in a given reaction, computational chemists employ reactivity descriptors such as Fukui functions and molecular electrostatic potential (MEP) maps.

Fukui functions provide a quantitative measure of how the electron density at a specific atomic site changes upon the addition or removal of an electron. This allows for the identification of the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). An MEP map provides a visual representation of the electron density distribution around the molecule, with regions of negative potential (electron-rich) indicating likely sites for electrophilic attack and regions of positive potential (electron-poor) indicating likely sites for nucleophilic attack.

In the case of this compound, computational models would likely predict that the carbon atoms bonded to the bromine atoms are susceptible to nucleophilic attack, a key step in cross-coupling reactions. The precise reactivity would be modulated by the electronic influence of the adjacent methyl groups.

Interactive Data Tables

To illustrate the type of data generated from computational studies on substituted thiophenes, the following interactive tables provide representative values for key reactivity descriptors. It is important to note that these are generalized examples based on published data for similar compounds and not specific experimental or calculated values for this compound.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Thiophene | -6.9 | -0.5 | 6.4 | 6.9 | 0.5 |

| 2,5-Dimethylthiophene (B1293386) | -6.5 | -0.3 | 6.2 | 6.5 | 0.3 |

| 3,4-Dibromothiophene (B32776) | -7.1 | -1.0 | 6.1 | 7.1 | 1.0 |

| This compound (Predicted Trend) | -6.7 | -0.8 | 5.9 | 6.7 | 0.8 |

Note: Values are illustrative and based on general trends observed in substituted thiophenes.

Table 2: Representative Fukui Function Indices for Predicting Site Selectivity

| Atomic Site in this compound | Fukui (+) (Nucleophilic Attack) | Fukui (-) (Electrophilic Attack) | Reactivity Prediction |

| C2-CH3 | Low | High | Potential site for electrophilic attack |

| C3-Br | High | Low | Primary site for nucleophilic attack/cross-coupling |

| C4-Br | High | Low | Primary site for nucleophilic attack/cross-coupling |

| C5-CH3 | Low | High | Potential site for electrophilic attack |

| S1 | Moderate | Moderate | Potential coordination site |

Note: The Fukui function values are qualitative representations to illustrate the concept of site selectivity prediction.

These computational models and the data they generate are invaluable for designing new synthetic routes, understanding reaction mechanisms, and predicting the properties of novel materials based on the this compound scaffold.

Applications and Advanced Materials Science

Role as a Synthetic Synthon in Organic Chemistry

In organic synthesis, 3,4-Dibromo-2,5-dimethylthiophene serves as a key intermediate or "synthon," a molecular fragment used to build more complex structures through reliable and well-understood reaction pathways. The two bromine atoms provide reactive handles for forming new carbon-carbon or carbon-heteroatom bonds, typically through metal-catalyzed cross-coupling reactions.

The compound is a valuable precursor for creating larger, multi-ring heterocyclic systems. The bromine atoms can be selectively substituted to introduce new aromatic or heterocyclic rings. A prominent method for this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

For instance, this compound has been used to construct heterocyclic triads. In one documented synthesis, it was reacted with furan-2-carbaldehyde derivatives in a Suzuki-Miyaura coupling reaction to yield a furan-thiophene-furan triad (B1167595). This specific reaction demonstrates its utility in creating conjugated systems where different heterocyclic units are linked, a common strategy in the design of materials for organic electronics. The poor solubility of some resulting compounds, however, can present challenges in purification and characterization.

| Precursor Compound | Reaction Type | Resulting Compound | Significance |

| This compound | Suzuki-Miyaura Cross-Coupling | 5,5'-(2,5-Dimethylthiophene-3,4-diyl)bis(furan-2-carbaldehyde) | Forms a conjugated furan-thiophene-furan triad system. |

This compound can be oxidized to its corresponding thiophene-1,1-dioxide, a type of sulfone. This transformation alters the electronic properties and reactivity of the thiophene (B33073) ring, opening up new synthetic possibilities. The resulting this compound-1,1-dioxide is a reactive intermediate for synthesizing highly functionalized, non-aromatic sulfur-containing heterocycles. researchgate.net

Research has shown that this thiophene dioxide reacts with nucleophiles like piperidine (B6355638). In a notable reaction, it was found that treating the dioxide with piperidine in benzene (B151609) does not result in a simple substitution, but in a more complex rearrangement and addition to yield 3-Bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4,5-dihydrothiophene-1,1-dioxide. The structure of this complex product was confirmed by X-ray crystallography. researchgate.net

| Intermediate | Reagent | Product Class | Specific Product Example |

| This compound-1,1-dioxide | Piperidine | Functionalized Dihydrothiophene-1,1-dioxide | 3-Bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4,5-dihydrothiophene-1,1-dioxide researchgate.net |

Development of Conductive Polymers and Organic Semiconductors

Dibrominated thiophenes are fundamental monomers for the synthesis of polythiophenes, a major class of conducting polymers. cmu.edu These materials are prized for their applications in organic electronics, including transistors, LEDs, and solar cells. cmu.edu The properties of the final polymer are highly dependent on the structure of the monomeric unit.

This compound can serve as a monomer in polymerization reactions. Metal-catalyzed cross-coupling methods, such as Kumada, Stille, and Suzuki polymerizations, are commonly employed to link these monomeric units together. cmu.eduresearchgate.net The polymerization of di-halogenated thiophenes creates a conjugated polymer backbone, which is essential for electrical conductivity. nih.gov

While the polymerization of 2,5-dibromo-3-alkylthiophenes is more common for producing highly regioregular polymers like rrP3HT, the use of the 3,4-dibromo isomer leads to a different polymer linkage (3,4-linked instead of 2,5-linked). nih.govnewcastle.edu.au This structural difference affects the planarity of the polymer chain and, consequently, its electronic and optical properties. Solid-state polymerization of related dibromothiophene derivatives has also been explored as a solvent-free method to produce conducting polymers. researchgate.net

When this compound is polymerized, it forms a poly(3,4-dimethylthiophene) structure. The overlapping p-orbitals along this conjugated backbone allow for the delocalization of electrons. In its pure state, the polymer is typically a semiconductor or an insulator. To achieve high conductivity, the material must be doped. Doping involves introducing an oxidizing agent (p-doping) or a reducing agent (n-doping) that removes or adds electrons to the polymer chain, creating mobile charge carriers (polarons and bipolarons) and significantly increasing conductivity. researchgate.net The resulting conductive polymer matrix can be used in a variety of applications, such as antistatic coatings and electrodes. cmu.edu

There is significant interest in incorporating organometallic units like ferrocene (B1249389) into conducting polymer backbones to create materials with unique redox, optical, and magnetic properties. researchgate.netmdpi.com Ferrocene is a stable metallocene known for its well-behaved and reversible electrochemical properties. mdpi.com

This compound serves as a precursor for the thiophene-based component of these advanced materials. There are two primary strategies for creating ferrocene-containing polythiophenes:

Copolymerization : The thiophene monomer can be co-polymerized with a ferrocene-containing monomer. For example, a dibrominated ferrocene derivative could be included in the polymerization reaction. researchgate.net

Post-Polymerization Functionalization : A polythiophene can be synthesized first and then functionalized with ferrocene units. This has been demonstrated effectively with related polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), where "click" chemistry was used to attach ferrocene groups to the polymer backbone. researchgate.net

These hybrid polymers combine the conductivity of the polythiophene backbone with the distinct electrochemical signature of the ferrocene moiety, making them attractive for use in sensors, electrochromic devices, and memory storage applications. researchgate.netresearchgate.net

| Polymer Type | Monomer/Precursor | Key Feature | Potential Application |

| Polythiophene | This compound | Conjugated backbone | Organic semiconductors, transistors cmu.edu |

| Ferrocene-Thiophene Copolymer | This compound + Ferrocene derivative | Combines conductivity and redox activity | Sensors, electrochromic devices researchgate.netresearchgate.net |

Research in Energy Storage Materials

The quest for efficient and high-capacity energy storage solutions has led researchers to explore a diverse range of organic materials. Among these, organosulfur compounds have garnered attention for their potential as high-energy cathode materials in lithium-ion batteries.

Functionalized Dimercaptothiophenes as Cathode Materials

While direct research specifically employing this compound for the synthesis of functionalized dimercaptothiophenes as cathode materials is not extensively documented, the broader class of thiophene derivatives serves as a critical area of investigation. The core concept involves the reversible cleavage and formation of sulfur-sulfur bonds in organosulfur compounds, which facilitates the storage and release of electrical energy.

Functionalized dimercaptothiophenes are of particular interest due to their potential for high theoretical specific capacity. The thiophene ring acts as a conductive backbone, while the mercapto (-SH) groups provide the electrochemically active sites. The properties of these materials can be tuned by the introduction of various substituents on the thiophene ring. Although a direct synthetic route from this compound to a functionalized dimercaptothiophene for battery applications is not prominently reported in current literature, its structure suggests it could serve as a precursor. The bromine atoms could potentially be substituted with thiol groups through nucleophilic substitution reactions, and the methyl groups could influence the material's solubility and electrochemical stability. Further research is necessary to establish the viability and advantages of using this specific compound for such applications.

Exploratory Studies in Pharmaceutical Research (Pre-clinical Focus)

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and investigational compounds. Its ability to act as a bioisostere for the benzene ring and its capacity for diverse functionalization make it an attractive starting point for the design of new therapeutic agents.

Antimicrobial Activity of Thiophene Derivatives

Thiophene derivatives have been extensively studied for their potential antimicrobial properties. The introduction of halogen atoms, such as bromine, onto the thiophene ring is a common strategy to enhance antimicrobial activity. While specific studies on the antimicrobial effects of this compound are not widely available, the general body of research on halogenated thiophenes suggests potential avenues for exploration. The mode of action of such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Investigation in Cancer Research (Thiophene Ring Scaffolds)

The thiophene scaffold is a recurring motif in the design of novel anticancer agents. Thiophene-based compounds have been shown to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction. The presence of bromine and methyl groups on the this compound molecule could influence its interaction with biological targets and its pharmacokinetic properties. However, specific pre-clinical studies investigating the anticancer potential of this particular compound are not yet prominent in the scientific literature.

Future Research Directions and Emerging Trends

Novel Derivatization Strategies

The future utility of 3,4-dibromo-2,5-dimethylthiophene hinges on the development of innovative derivatization strategies that go beyond simple substitutions. The presence of two reactive bromine atoms and two benzylic methyl groups provides multiple handles for chemical modification.

One promising avenue is the further exploration of nucleophilic substitution reactions on derivatives. For instance, the related compound 3,4-dibromo-2,5-bis(chloromethyl)thiophene has been shown to react with various nucleophiles to create a range of 2,5-bis-substituted thiophenes. kyushu-u.ac.jp Future work could adapt this strategy, potentially starting from a halogenated form of this compound, to introduce diverse functionalities such as amines, azides, or thiols. The reaction of the corresponding thiophene-1,1-dioxide with piperidine (B6355638), which leads to a complex rearranged product, suggests that the oxidized form of the thiophene (B33073) ring offers unique and underexplored reactive pathways. researchgate.net

Future research could focus on:

Selective Monosubstitution: Developing protocols for the selective replacement of only one bromine atom, leaving the other available for subsequent, different transformations. This would allow for the synthesis of unsymmetrical derivatives, which are difficult to access otherwise.

Functionalization of the Methyl Groups: Exploring the controlled radical halogenation of the methyl groups to create chloromethyl or bromomethyl intermediates, which are versatile precursors for further nucleophilic substitution. kyushu-u.ac.jp

Oxidative Derivatization: Investigating the chemistry of this compound 1,1-dioxide more thoroughly, as the dioxide not only alters the aromaticity of the ring but also activates it for different types of reactions, including substitutions and cycloadditions. researchgate.net

Exploration of Advanced Catalytic Applications

Halogenated thiophenes are pivotal precursors for creating ligands and materials used in catalysis. The bromine atoms on this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct C-H arylation reactions. researchgate.net This capability allows for the construction of complex thiophene-based molecular architectures.

Emerging trends point towards using this compound to synthesize:

Novel Ligand Scaffolds: The C2 symmetry inherent in this compound can be exploited to build bidentate ligands for transition metal catalysis. Coupling reactions could introduce phosphine, amine, or N-heterocyclic carbene moieties, creating ligands with unique steric and electronic properties dictated by the dimethylthiophene backbone.

Heterogeneous Catalysts: The compound can serve as a monomer or cross-linking agent to be incorporated into polymeric supports. The resulting materials could chelate metal ions, creating recyclable, solid-phase catalysts.

Organocatalysts: Derivatization of the thiophene core with catalytically active functional groups could lead to new classes of metal-free catalysts for various organic transformations.

A key research direction is the one-pot 2,5-diheteroarylation of dibromothiophene derivatives, which has been shown to be effective for isomers. researchgate.net Applying and optimizing similar direct arylation methods to this compound would provide a streamlined route to complex, multi-heterocyclic systems with potential applications as catalysts or electronic materials. researchgate.net

Integration with Emerging Technologies in Materials Science

Thiophene derivatives are at the heart of modern materials science, particularly in the field of organic electronics. They are fundamental building blocks for conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The specific substitution pattern of this compound makes it a compelling candidate for creating new, high-performance materials.

Future research will likely focus on:

Polymer Synthesis: Using this compound as a monomer in polymerization reactions like Kumada catalyst-transfer polycondensation or Stille polymerization. The methyl groups can enhance the solubility of the resulting polymers, a crucial factor for solution-based processing. The 3,4-linkage would create a more twisted polymer backbone compared to the more common 2,5-linked polythiophenes, which could be exploited to tune the optical and electronic properties of the material.

Small Molecule Semiconductors: Synthesizing well-defined oligomers and small molecules for use as the active layer in organic field-effect transistors (OFETs). The compound can serve as a central core, with various aromatic systems attached via cross-coupling reactions. The electronic properties of such molecules can be fine-tuned by altering the peripheral groups.

Electron-Deficient Building Blocks: While the dimethylthiophene core is electron-rich, it can be used as a starting point to synthesize electron-deficient systems. For example, related dinitrothiophenes are used to create thienopyrazines and thieno[3,4-b]thiadiazoles, which are valuable components in materials for solar cells and photodetectors. ossila.com A similar strategy could be applied to derivatives of this compound.

The table below outlines potential research directions for materials science applications.

| Research Area | Monomer/Precursor | Target Material | Potential Application |

| Conducting Polymers | This compound | Poly(2,5-dimethylthiophene-3,4-diyl)s | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Small Molecules | This compound | Di-arylated dimethylthiophenes | Hole-Transport Layers, Emitters in OLEDs |

| Functional Materials | Derivatives of this compound | Thienopyrazine or Thieno[3,4-b]thiadiazole derivatives | Low Band-Gap Polymers, Photodetectors |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Approaches

A comprehensive understanding of the structure-property relationships of this compound and its derivatives is crucial for rational design. While standard techniques like NMR and mass spectrometry are used for basic characterization, advanced methods can provide deeper insights.

Future research should employ a synergistic approach combining advanced experimental and theoretical methods:

Advanced Spectroscopy: Utilizing two-dimensional NMR techniques to unambiguously assign complex structures of new derivatives. For polymeric materials, solid-state NMR would be invaluable for probing the morphology and packing in the solid state.

X-ray Crystallography: Obtaining single-crystal X-ray structures of new derivatives and oligomers is essential for understanding their precise three-dimensional structure and intermolecular interactions, which govern the properties of bulk materials. researchgate.net

Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the electronic properties (e.g., HOMO/LUMO levels), absorption spectra, and geometries of new molecules and polymers derived from this compound. Computational studies can also elucidate reaction mechanisms, helping to optimize synthetic conditions and predict the feasibility of new derivatization strategies. Predicted collision cross-section values are already available and provide a basis for more advanced computational analysis. uni.lu

By combining these advanced approaches, researchers can build robust models that correlate the molecular structure of this compound-based systems with their macroscopic functions, accelerating the development of new catalysts and materials.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dibromo-2,5-dimethylthiophene, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via bromination of 2,5-dimethylthiophene using N-bromosuccinimide (NBS) in chloroform under inert conditions. Key optimization parameters include:

- Temperature control : Initiate bromination at 0°C to minimize side reactions, then warm to room temperature.

- Stoichiometry : Use 2 equivalents of NBS to ensure complete di-bromination.

- Reaction time : 7–8 hours achieves ~84% yield. Post-reaction, isolate the product via aqueous workup and column chromatography. Monitor progress using TLC and characterize via -NMR (e.g., methyl group singlet at δ 2.31–2.40 ppm) .

Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : -NMR identifies methyl groups (δ 2.3–2.4 ppm) and absence of aromatic protons. -NMR confirms thiophene ring carbons (δ 120–140 ppm) and bromine-induced deshielding.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., Br–C: ~1.89 Å) and angles (e.g., C–S–C: ~92°). Use SHELXL for refinement, applying restraints for thermal parameters and validating via R-factors (<5%) .

- GC-MS : Molecular ion peak at m/z 192 (M) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for this compound derivatives?

Answer: Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or crystal packing forces. Methodological steps include:

- High-resolution XRD : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- DFT Comparison : Optimize geometry using B3LYP/6-311+G(d,p) and compare with experimental bond angles (e.g., C–Br–C: ~119.7°) and torsion angles (e.g., C6–C1–C2–C3: 120.5°) .

- SHELXL Refinement : Apply TWIN commands for twinned crystals and ADPs restraints. Validate via residual density maps .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

Answer:

- Catalyst Selection : Use Pd(OAc) with SPhos ligand for Suzuki-Miyaura coupling. This system favors mono-coupling at the 3- or 4-bromo position.

- Stoichiometric Control : Limit boronic acid to 1 equivalent for selective mono-substitution.

- Reaction Monitoring : Track intermediates via LC-MS. For example, coupling with 3,4-dimethoxyphenylboronic acid at 80°C for 12 hours yields 3-bromo-4-aryl derivatives (31% yield) .

Q. How does the electrochemical reduction of this compound inform its reactivity in synthetic applications?

Answer:

- Cyclic Voltammetry (CV) : In aprotic solvents (e.g., DMF), two reduction peaks correspond to sequential Br elimination. Scan rates >100 mV/s minimize diffusion-layer effects.

- Controlled-Potential Electrolysis : At −1.2 V (vs. Ag/AgCl), selective mono-debromination occurs, yielding 3-bromo-2,5-dimethylthiophene. Further reduction (−1.8 V) removes the second Br.

- Applications : Electrochemical data guide the design of thiophene-based conductive polymers or stepwise functionalization .

Q. What methodologies are recommended for analyzing conflicting crystallographic data in this compound derivatives?

Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯Br contacts: ~3.5 Å) to explain packing variations.

- Disorder Modeling : Use PART instructions in SHELXL to model split positions for flexible substituents.

- Validation Tools : Check PLATON alerts for missed symmetry and verify hydrogen bonding (e.g., C–H⋯Br) using Mercury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.